

The Role of MRT199665 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRT199665

Cat. No.: B609327

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a need for novel therapeutic strategies. Recent research has highlighted the dysregulation of the Myocyte Enhancer Factor 2C (MEF2C) transcription factor as a key driver in a subset of AML, particularly those with MLL rearrangements. **MRT199665**, a potent and selective inhibitor of the MARK, SIK (Salt-Inducible Kinase), and AMPK families of kinases, has emerged as a promising agent that targets this dependency. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with the investigation of **MRT199665** in AML.

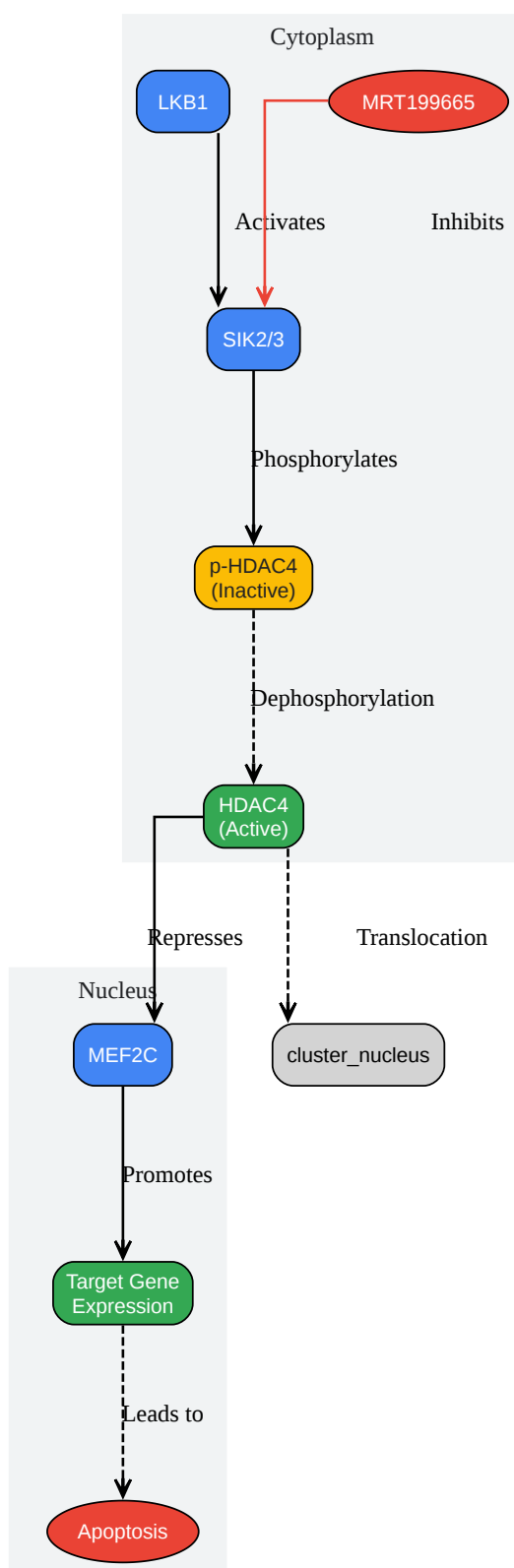
Introduction

MRT199665 is an ATP-competitive small molecule inhibitor with high potency against several kinases, including Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).^{[1][2]} Its primary mechanism of action in the context of AML is the induction of apoptosis in cancer cells that are dependent on the activity of the MEF2C transcription factor.^{[1][2]} This is achieved through the inhibition of SIK, which plays a crucial role in regulating MEF2C activity.

Mechanism of Action: The SIK-MEF2C Signaling Axis

In a specific subset of AML, the transcription factor MEF2C is constitutively phosphorylated, a post-translational modification critical for its oncogenic activity. The Salt-Inducible Kinases (SIKs), particularly SIK2 and SIK3, have been identified as upstream regulators of MEF2C. SIKs phosphorylate and inactivate Class IIa Histone Deacetylases (HDACs), such as HDAC4, which are known repressors of MEF2C.

By inhibiting SIK activity, **MRT199665** prevents the phosphorylation of HDAC4. This allows HDAC4 to translocate to the nucleus and bind to MEF2C, thereby repressing its transcriptional activity. The downstream consequences of MEF2C inhibition include the induction of apoptosis and a reduction in leukemic cell growth.



[Click to download full resolution via product page](#)

Figure 1: MRT199665 Mechanism of Action in AML.

Quantitative Data

Kinase Inhibitory Activity of MRT199665

MRT199665 exhibits potent inhibitory activity against several members of the MARK, SIK, and AMPK families.

Kinase Target	IC50 (nM)
MARK1	2
MARK2	2
MARK3	3
MARK4	2
SIK1	110
SIK2	12
SIK3	43
AMPK α 1	10
AMPK α 2	10

Table 1: In vitro kinase inhibitory activity of **MRT199665**. Data compiled from multiple sources. [\[1\]](#)[\[2\]](#)

Cellular Activity of MRT199665 in AML Cell Lines

The sensitivity of AML cell lines to **MRT199665** correlates with the presence of endogenous MEF2C phosphorylation.

Cell Line Characteristics	Mean IC50 (nM)
Endogenous MEF2C Phosphorylation (e.g., OCI-AML2, MV4-11, MOLM-13, Kasumi-1)	26 \pm 13
Lacking MEF2C Phosphorylation (e.g., NB-4, HEL, HL-60, U937)	990 \pm 29

Table 2: Mean IC50 values of **MRT199665** in AML cell lines after 72 hours of treatment. Data indicates a significant therapeutic window for MEF2C-activated AML.

Synergy with Standard-of-Care Agents

MRT199665 has been shown to sensitize MEF2C-positive AML cell lines to the standard-of-care chemotherapeutic agent, cytarabine. Treatment with 100 nM **MRT199665** significantly enhances the cytotoxic effects of cytarabine in these cell lines.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of **MRT199665** in AML cell lines.

Materials:

- AML cell lines (e.g., OCI-AML2, MV4-11)
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **MRT199665** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed AML cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of culture medium.

- Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **MRT199665** in culture medium.
- Add 100 µL of the **MRT199665** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate for 72 hours at 37°C.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying apoptosis in AML cells following treatment with **MRT199665**.

Materials:

- AML cell lines
- **MRT199665**
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

Procedure:

- Seed AML cells in a 6-well plate at a density of 5×10^5 cells/well.
- Treat cells with various concentrations of **MRT199665** (and a vehicle control) for 48 hours.
- Harvest the cells by centrifugation and wash twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot for p-MEF2C (S222)

This protocol is for assessing the phosphorylation status of MEF2C.

Materials:

- AML cell lysates
- Primary antibodies: anti-p-MEF2C (S222), anti-MEF2C, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane

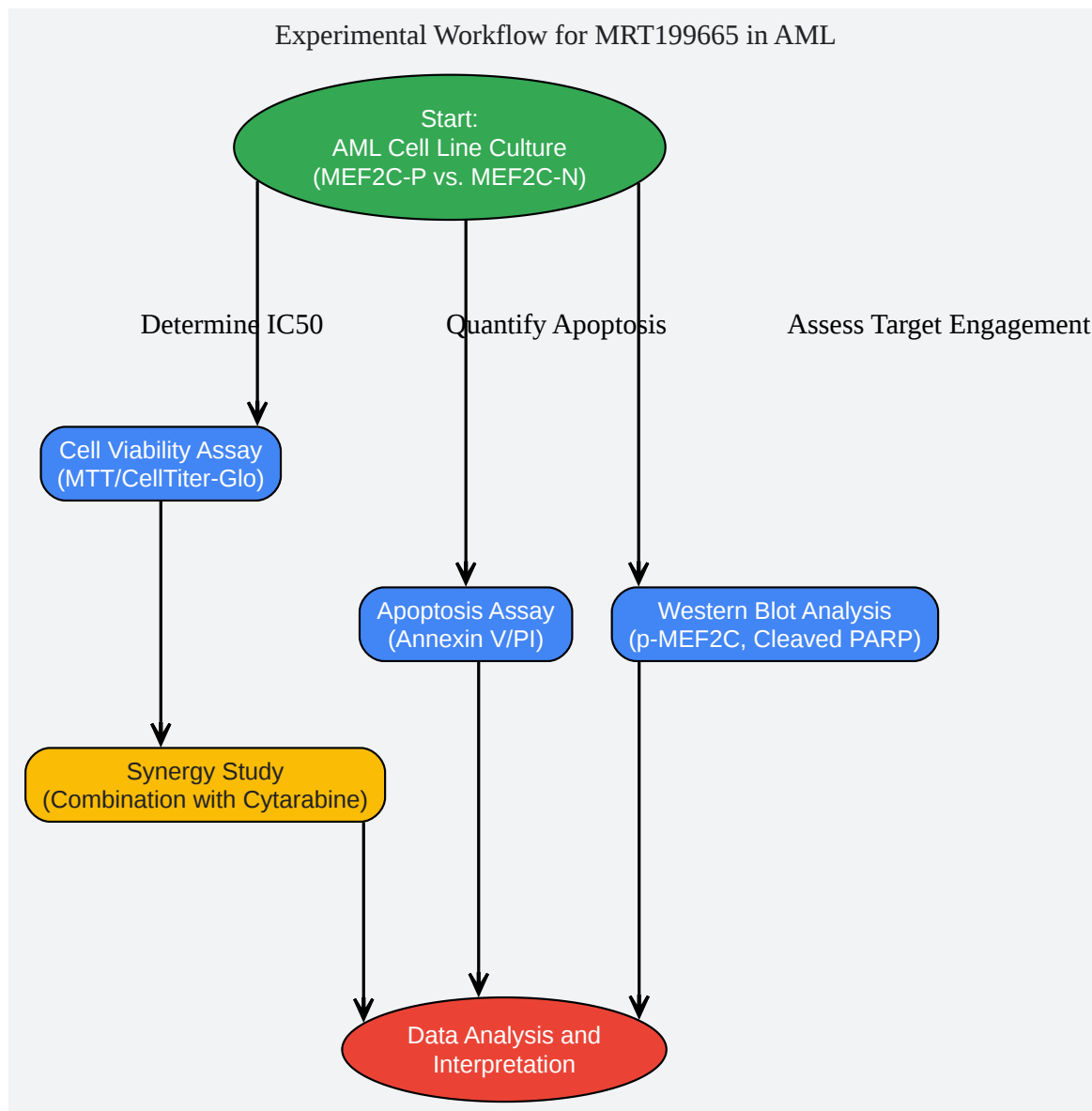
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat AML cells with **MRT199665** for the desired time.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Denature protein lysates by boiling with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities relative to the loading control.

Experimental Workflow

A typical preclinical investigation of **MRT199665** in AML follows a logical progression from in vitro characterization to more complex cellular and molecular assays.



[Click to download full resolution via product page](#)

Figure 2: A typical experimental workflow for evaluating **MRT199665**.

Conclusion

MRT199665 represents a targeted therapeutic strategy for a genetically-defined subset of AML. Its ability to inhibit the SIK-MEF2C signaling axis, leading to apoptosis in MEF2C-activated leukemia cells, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of **MRT199665** and similar targeted agents in the treatment of AML. The clear therapeutic window and potential for synergistic combinations with existing therapies underscore the clinical promise of this approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. LKB1, Salt-Inducible Kinases, and MEF2C are linked dependencies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of MRT199665 in Acute Myeloid Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609327#understanding-the-role-of-mrt199665-in-aml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com